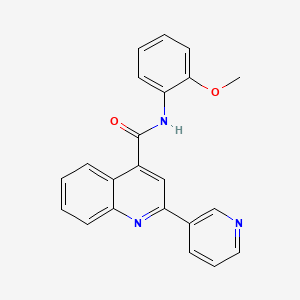
N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide, also known as AG879, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. AG879 is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in regulating cell growth and proliferation.
Mecanismo De Acción
N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide is a selective inhibitor of EGFR tyrosine kinase, which plays a crucial role in regulating cell growth and proliferation. EGFR is a transmembrane receptor that binds to various ligands, such as epidermal growth factor (EGF), and activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways. This compound binds to the ATP-binding site of EGFR and prevents its activation, leading to the inhibition of downstream signaling pathways and the suppression of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and improving neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a suitable candidate for high-throughput screening and drug discovery. This compound is also highly selective for EGFR tyrosine kinase, which reduces the risk of off-target effects. However, this compound has certain limitations for lab experiments. It has poor solubility in aqueous solutions, which limits its use in in vivo studies. In addition, this compound has a short half-life, which requires frequent dosing in animal studies.
Direcciones Futuras
N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has significant potential for future research directions. One potential direction is the development of this compound analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life, for in vivo studies. Another direction is the investigation of the combination of this compound with other targeted therapies, such as chemotherapy and radiation therapy, for the treatment of cancer. Furthermore, the potential applications of this compound in other diseases, such as cardiovascular diseases and metabolic disorders, warrant further investigation. Overall, this compound has significant potential for scientific research applications and is a promising candidate for drug discovery and development.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the synthesis of 2-pyridin-3-ylquinoline-4-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-methoxyaniline to yield the intermediate product, which is further reacted with various reagents to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a suitable candidate for scientific research applications.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the main research applications of this compound is in the field of cancer research. EGFR is overexpressed in many types of cancer, and its inhibition by this compound has been shown to have anti-tumor effects in various preclinical models. This compound has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. EGFR signaling has been implicated in the pathogenesis of these diseases, and the inhibition of EGFR by this compound has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-27-21-11-5-4-10-19(21)25-22(26)17-13-20(15-7-6-12-23-14-15)24-18-9-3-2-8-16(17)18/h2-14H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYENUBHZQJAILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

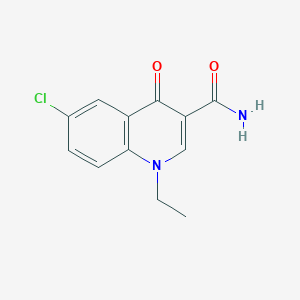
![Ethyl 2-[3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7464599.png)
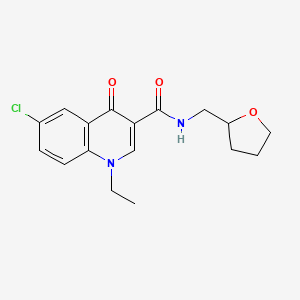

![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)
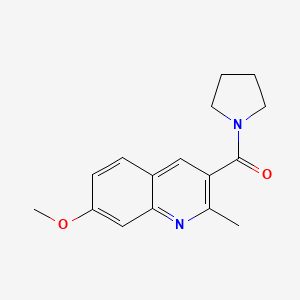
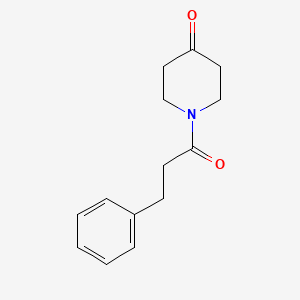


![(5E)-3-ethyl-5-[(2-methyl-1,3-benzothiazol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7464650.png)
![3-(1-ethyl-2-methylbenzimidazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464665.png)
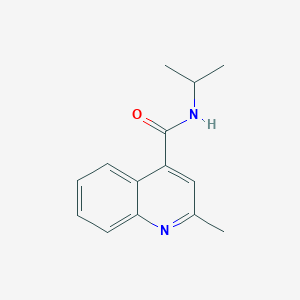

![N-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7464668.png)